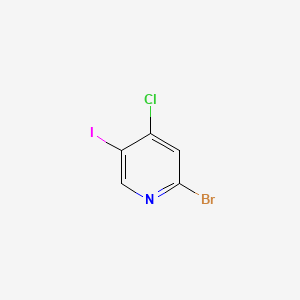

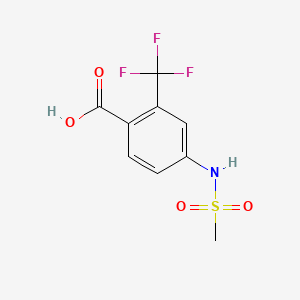

![molecular formula C7H11NO5 B578506 2-氧杂-6-氮杂螺[3.3]庚烷草酸盐 CAS No. 1254966-66-9](/img/structure/B578506.png)

2-氧杂-6-氮杂螺[3.3]庚烷草酸盐

描述

2-Oxa-6-azaspiro[3.3]heptane oxalate is a compound used as an intermediate in pharmaceutical and chemical synthesis . It is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The compound is usually stored in a cool, dry place in a tightly closed container .

Molecular Structure Analysis

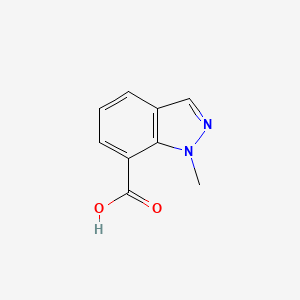

The molecular formula of 2-Oxa-6-azaspiro[3.3]heptane is C5H9NO . Its molecular weight is 99.13 . The InChI key for this compound is HPJALMWOZYIZGE-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The deprotection step in its synthesis is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .Physical And Chemical Properties Analysis

The compound is slightly soluble in water . It is usually stored in a cool, dry place in a tightly closed container .科学研究应用

改进的合成和性质

已经开发出一种用于 2-氧杂-6-氮杂螺[3.3]庚烷(通常以草酸盐形式分离)的改进合成方法。以磺酸盐形式分离会产生更稳定、更可溶的产品,从而为该螺双环化合物提供更广泛的反应条件 (范德哈斯等人,2017 年).

环加成反应

2-氧杂-6-氮杂螺[3.3]庚烷衍生物通过 C-芳基和 C-氨基甲酰亚硝酸的区域选择性 1,3-偶极环加成获得,生成取代的甲基 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸酯,作为一对非对映异构体的混合物 (莫尔恰诺夫和陈,2013 年).

苯并咪唑衍生物的合成

螺环氧杂环丁烷,包括 2-氧杂-6-氮杂螺[3.3]庚烷,已被转化为邻环烷基氨基乙酰苯胺,用于氧化环化,从而合成 [1,2-a] 环稠合苯并咪唑 (格里、麦克阿德尔和阿尔达巴格,2015 年).

双功能化合物开发

叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的合成为新化合物提供了途径,为与哌啶环系互补的化学空间提供了便捷的入口 (迈耶斯等人,2009 年).

新型氨基酸的合成

已经完成了新型氨基酸的合成,例如 6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸。这些氨基酸增加了在化学、生物化学和药物设计中很有用的空间受限氨基酸家族 (拉德琴科、格里戈连科和科马罗夫,2010 年).

新型螺环氮杂环丁烷的合成

已经开发了合成各种新型角向氮杂螺[3.3]庚烷的方法。这些方法包括 5-氧代-2-氮杂螺[3.3]庚烷及其功能化衍生物的实用合成,这些衍生物可用于药物发现 (格罗等人,2011 年).

MCHr1 拮抗剂的制造路线

到 MCHr1 拮抗剂的有效制造路线的工艺开发包括 6-氧杂-2-氮杂螺[3.3]庚烷结构单元的可扩展合成 (戈登等人,2016 年).

药物代谢和生物催化

含有 2-氧杂-6-氮杂螺[3.3]庚烷部分的化合物 AZD1979 被研究其代谢,结果表明微粒体环氧合酶可以催化氧杂环丁烷部分的水合和开环,从而扩展了该酶的底物特异性 (李等人,2016 年).

抗菌活性

新型氮杂螺[2.4]庚烷衍生物已显示出对呼吸道病原体的有效抗菌活性,表明了这些化合物的治疗潜力 (小田切等人,2013 年).

安全和危害

未来方向

The 2-Oxa-6-azaspiro[3.3]heptane unit has been proposed as a surrogate for morpholine in drug-like compounds . Its synthesis has been shown to be challenging, and there is a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . Therefore, future research may focus on improving the synthesis process and exploring its potential applications in drug development.

属性

IUPAC Name |

2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUVDKDABFOPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693397 | |

| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.3]heptane oxalate | |

CAS RN |

1159599-99-1 | |

| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

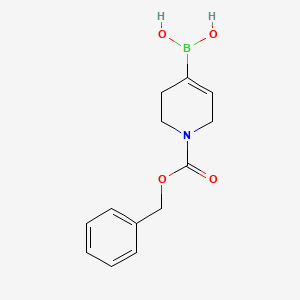

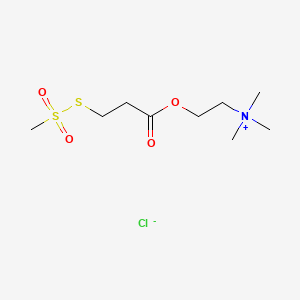

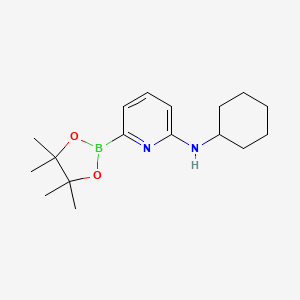

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)

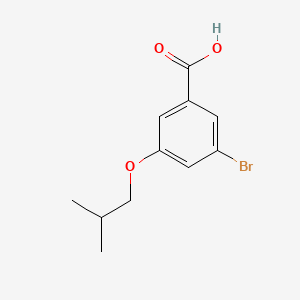

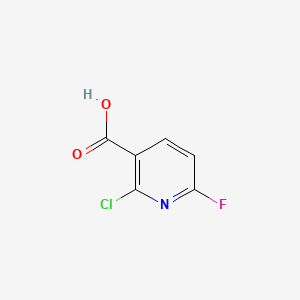

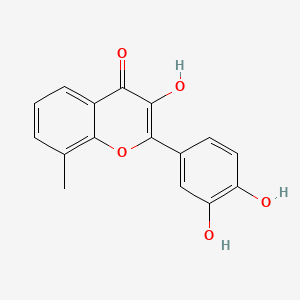

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)

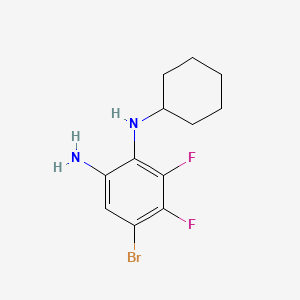

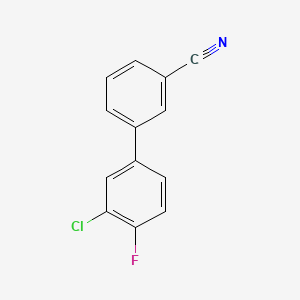

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)